molecular formula C15H11ClN2O2S B2939608 N-(4-chloro-1,3-benzothiazol-7-yl)-2-phenoxyacetamide CAS No. 946384-08-3

N-(4-chloro-1,3-benzothiazol-7-yl)-2-phenoxyacetamide

Cat. No.: B2939608
CAS No.: 946384-08-3
M. Wt: 318.78
InChI Key: GPGWWEZDOMPREN-UHFFFAOYSA-N
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Description

N-(4-chloro-1,3-benzothiazol-7-yl)-2-phenoxyacetamide is a chemical compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-2-phenoxyacetamide typically involves the reaction of 4-chloro-1,3-benzothiazole with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran (THF); low to moderate temperatures.

    Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide (DMF); elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in cancer cells, it may inhibit key enzymes involved in cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-1,3-benzothiazol-7-yl)-4-cyanobenzamide
  • N-(4-chloro-1,3-benzothiazol-7-yl)-4-(pyrrolidine-1-sulfonyl)benzamide
  • 2,4-Dichloro-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide

Uniqueness

N-(4-chloro-1,3-benzothiazol-7-yl)-2-phenoxyacetamide is unique due to its specific structural features, such as the presence of a phenoxyacetamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other benzothiazole derivatives.

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-7-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-11-6-7-12(15-14(11)17-9-21-15)18-13(19)8-20-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGWWEZDOMPREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=C3C(=C(C=C2)Cl)N=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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